Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH
Description
Significance of Protein Glycosylation as a Post-Translational Modification
Post-translational modifications (PTMs) are chemical alterations that occur after a protein is synthesized, dramatically expanding the functional diversity of the proteome. thermofisher.com Glycosylation, the enzymatic addition of carbohydrate moieties (glycans) to proteins, is one of the most common and complex PTMs. thermofisher.compremierbiosoft.com This process can significantly impact a protein's folding, stability, localization, and interactions with other molecules. thermofisher.commicrobenotes.com
Glycosylation is broadly categorized into N-linked and O-linked glycosylation. N-linked glycans are attached to the amide nitrogen of asparagine residues, while O-linked glycans are attached to the hydroxyl group of serine or threonine residues. thermofisher.compremierbiosoft.com These modifications are integral to a multitude of physiological and pathological processes, including cell-cell recognition, immune responses, and the progression of diseases like cancer. nih.gov The profound influence of glycosylation on protein function underscores the critical need to understand its mechanisms and effects. thermofisher.com
The Pivotal Role of Glycoamino Acid Building Blocks in Glycopeptide Synthesis
The study of glycoproteins and their functions is often hampered by the heterogeneity of glycoproteins isolated from natural sources. Chemical synthesis offers a powerful alternative, allowing for the production of homogenous glycopeptides with defined glycan structures. youngin.com A cornerstone of this synthetic approach is the use of pre-formed glycoamino acid building blocks. youngin.comnih.gov These are amino acids to which a specific carbohydrate has already been attached, ready for incorporation into a growing peptide chain. youngin.comnih.gov
The building block strategy is central to solid-phase peptide synthesis (SPPS), the most common method for creating synthetic peptides. nih.govaltabioscience.com By using protected glycoamino acids, researchers can precisely control the location and structure of the glycan on the peptide backbone. nih.gov This level of control is essential for systematically investigating the structure-function relationships of glycoproteins. youngin.com
Overview of Fmoc-L-Ser(β-D-Gal(Ac)4)-OH as a Precursor for O-Glycosylated Peptides
Fmoc-L-Ser(β-D-Gal(Ac)4)-OH is a specifically designed building block for the synthesis of O-linked glycopeptides. Let's break down its name to understand its structure and function:
Fmoc (9-fluorenylmethyloxycarbonyl): This is a protecting group attached to the amino group of the serine. altabioscience.comyoutube.com The Fmoc group is stable under many reaction conditions but can be easily removed with a weak base, a key feature of Fmoc-based SPPS. altabioscience.comyoutube.com This allows for the sequential addition of amino acids to build a peptide chain. altabioscience.com
L-Ser: This indicates the amino acid is L-serine, one of the common sites for O-linked glycosylation.
(β-D-Gal(Ac)4): This part of the name describes the carbohydrate moiety. It is a galactose sugar in its D-configuration, attached to the serine via a β-linkage. The "(Ac)4" signifies that the four hydroxyl groups of the galactose are protected with acetyl groups. This protection prevents unwanted side reactions during peptide synthesis.
-OH: This indicates a free carboxylic acid group on the serine, which is necessary for it to be coupled to the next amino acid in the peptide chain.
In essence, Fmoc-L-Ser(β-D-Gal(Ac)4)-OH is a ready-to-use cassette containing a protected serine amino acid and a protected galactose sugar. myskinrecipes.comcreative-peptides.com This allows for the direct incorporation of a glycosylated serine residue into a peptide sequence using standard Fmoc-SPPS protocols. nih.gov The acetyl protecting groups on the sugar can be removed in a later step to reveal the native glycan structure. The use of such building blocks has greatly facilitated the synthesis of complex O-glycopeptides for various research applications, including the study of mucins and the development of synthetic vaccines. nih.gov
| Property | Description |
| Chemical Formula | C32H35NO14 |
| Molecular Weight | 657.62 g/mol |
| CAS Number | 96383-44-7 wuxiapptec.com |
| Appearance | Typically a white to off-white powder sigmaaldrich.com |
| Key Functional Groups | Fmoc protecting group, L-serine, tetra-O-acetyl-β-D-galactose, carboxylic acid |
| Primary Application | Building block for the solid-phase synthesis of O-linked glycopeptides nih.govmyskinrecipes.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27-,28-,29+,31+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-VXRXWXGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical Characterization and Quality Assurance of Fmoc L Ser Beta D Gal Ac 4 Oh Building Blocks
Chromatographic Techniques for Purity Assessment
Chromatographic methods are indispensable for evaluating the purity of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH, providing both qualitative and quantitative data.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Fmoc-amino acid derivatives. Reverse-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA).
The purity of this compound is assessed by monitoring the elution profile at a specific UV wavelength, usually around 265-280 nm, where the Fmoc group exhibits strong absorbance. A high-purity sample will show a single major peak corresponding to the desired product. The presence of other peaks indicates impurities, which can be quantified based on their peak area relative to the main product peak. A purity level of ≥99% is often required for use in solid-phase peptide synthesis (SPPS). sigmaaldrich.com
| Parameter | Typical Conditions |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile in water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Table 1: Illustrative HPLC parameters for the analysis of this compound.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of the glycosylation reaction and the subsequent Fmoc protection. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol.
The separation of components on the TLC plate allows for the visualization of the starting materials, the desired product, and any byproducts. The spots can be visualized under UV light (due to the Fmoc group) or by staining with a reagent like ceric ammonium (B1175870) molybdate (B1676688) for carbohydrate visualization. The disappearance of starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction. While not as quantitative as HPLC, TLC provides crucial qualitative information for process control.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are vital for confirming the chemical structure of this compound, ensuring that the correct glycosidic linkage and protecting groups are in place.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are employed to characterize this compound.
¹H NMR: Provides information about the number and environment of protons in the molecule. Key signals include the characteristic aromatic protons of the Fmoc group, the anomeric proton of the galactose sugar, the protons of the serine backbone, and the acetyl protecting groups on the sugar. The coupling constant of the anomeric proton (¹H-1 of galactose) is crucial for confirming the β-configuration of the glycosidic linkage.
¹³C NMR: Shows the signals for all carbon atoms, providing a carbon skeleton of the molecule. The chemical shifts of the anomeric carbon and the carbons of the serine side chain confirm the site of glycosylation.
High-resolution magic angle spinning (HR-MAS) NMR can be particularly useful for analyzing resin-bound glycosylated amino acids during solid-phase synthesis. nih.govacs.org
| Proton | Representative Chemical Shift (ppm) |
| Fmoc aromatic protons | 7.2 - 7.8 |
| Galactose anomeric proton (H-1) | ~4.5 (doublet) |
| Serine α-proton | ~4.3 |
| Acetyl methyl protons | ~1.9 - 2.1 |
Table 2: Typical ¹H NMR chemical shift ranges for key protons in this compound.
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is used to determine the molecular weight of this compound, providing strong evidence for its identity. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. MS is also a valuable tool for identifying potential impurities by their mass. nih.gov
Assessment of Critical Impurities in Fmoc-Amino Acid Derivatives
The purity of the final glycopeptide is highly dependent on the quality of the starting Fmoc-amino acid building blocks. Several critical impurities can arise during the synthesis of these derivatives.
Common impurities in Fmoc-amino acids include:
Di- and tripeptides: These can form if the Fmoc protection is incomplete or if side reactions occur. sci-hub.se
Fmoc-β-alanine and related adducts: These impurities can arise from the rearrangement of the Fmoc-OSu reagent used for Fmoc protection. researchgate.net The presence of these can lead to the insertion of an incorrect amino acid during peptide synthesis. researchgate.net
Free amino acid: Incomplete reaction with the Fmoc reagent can leave residual free amino acid, which can lead to multiple insertions of the target amino acid during SPPS. sigmaaldrich.com
Acetic acid: Traces of acetic acid can act as a capping agent, terminating the peptide chain growth prematurely. sigmaaldrich.com
Deletion sequences: Incomplete coupling or deprotection steps during peptide synthesis can lead to peptides with missing amino acids. ajpamc.com
Rigorous purification of Fmoc-amino acids, often by recrystallization, is crucial to minimize these impurities and ensure the successful synthesis of high-purity glycopeptides. ajpamc.com The impact of even small amounts of impurities can be significant, leading to a complex mixture of final products that are difficult to purify.
Detection of Free Amino Acid Content
Several analytical techniques are employed to detect and quantify the free amino acid content. While thin-layer chromatography (TLC) combined with ninhydrin (B49086) staining offers a semi-quantitative assessment, more precise methods are required for robust quality control. nih.gov
Analytical Methods for Free Amino Acid Detection:
Gas Chromatography (GC): A highly sensitive and quantitative method. It allows for the detection of free amino acids at very low levels, with some suppliers specifying a limit of less than 0.2%. nih.govsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): Pre-column derivatization of the free amino acids with reagents like 9-fluorenylmethyl-chloroformate (FMOC-Cl) allows for their separation and quantification by reversed-phase HPLC with UV detection. oup.comgoogle.com This method can be highly specific and is capable of detecting a wide range of amino acids. oup.com The use of a hydrophobic amine, such as 1-amino-adamantane hydrochloride (ADAM), can be employed to react with excess FMOC-Cl, preventing interference from its hydrolysis product. oup.com
Capillary Electrophoresis (CE): This technique offers high separation efficiency and can be used to verify the enantiomeric purity of the Fmoc-protected amino acids, as well as detect free amino acid impurities. nih.gov
Table 1: Illustrative Specifications for Free Amino Acid Content in Fmoc-Amino Acids
| Parameter | Specification Limit | Method | Rationale |
| Free Amino Acid Content | ≤ 0.2% | Gas Chromatography (GC) | Prevents deletion sequences in the final peptide. nih.govsigmaaldrich.com |
| HPLC Purity | ≥ 99.0% | Reversed-Phase HPLC | Ensures the overall purity of the building block. sigmaaldrich.com |
Analysis of Acetic Acid Contamination and its Impact on Synthesis
Acetic acid is a particularly problematic contaminant in Fmoc-amino acid building blocks, including acetylated derivatives like this compound. sigmaaldrich.com Its presence can arise from the hydrolysis of ethyl acetate, a common solvent used during the synthesis and purification of Fmoc-amino acids. sigmaaldrich.com The acetyl groups on the galactose moiety of the building block itself are stable under normal conditions and are not the source of free acetic acid. However, the synthesis of acetylated compounds can sometimes use acetic anhydride, and its incomplete removal can lead to residual acetic acid. researchgate.netuomustansiriyah.edu.iqsemanticscholar.org
The primary impact of acetic acid contamination is the irreversible termination of the growing peptide chain during SPPS. nih.govsigmaaldrich.com Acetic acid, being a small and highly reactive molecule, readily acylates the free amino group of the peptide chain on the solid support. This "capping" prevents further amino acids from being added to that chain. sigmaaldrich.com Even trace amounts of acetic acid can have a significant impact. For example, a 0.1% contamination by mass can translate to a much higher molar percentage, and when using a standard excess of reagents in SPPS, this can lead to a substantial portion of the peptide chains being terminated at each coupling cycle. sigmaaldrich.com This results in a lower yield of the full-length target peptide and complicates the purification process. sigmaaldrich.com
Detecting trace amounts of acetic acid is challenging as it is often invisible in standard reversed-phase HPLC analyses and difficult to quantify by 1H NMR at low levels. sigmaaldrich.com Therefore, specialized analytical methods are necessary.
Analytical Methods for Acetic Acid Detection:
Gas Chromatography-Flame Ionization Detection (GC-FID): A reliable method for the quantification of volatile compounds like acetic acid. creative-proteomics.com
Ion Chromatography: Can be used to separate and quantify organic acids like acetate.
Specialized Derivatization Techniques: Followed by GC-MS or HPLC analysis to enhance sensitivity and specificity.
Table 2: Illustrative Specifications for Acetic Acid and Related Impurities
| Parameter | Specification Limit | Method | Rationale |
| Acetate Content | ≤ 0.02% | Specialized GC or IC | Prevents chain termination (capping) during peptide synthesis. nih.govsigmaaldrich.com |
| Ethyl Acetate Content | Specified and controlled | GC-FID | Minimizes the potential for acetic acid formation during storage. sigmaaldrich.com |
Identification of By-products from Side Reactions (e.g., Racemization)
During the synthesis and activation of Fmoc-amino acids for peptide synthesis, several side reactions can occur, leading to the formation of impurities that can be incorporated into the final peptide. For this compound, a critical potential side reaction is racemization, the conversion of the L-amino acid to its D-enantiomer.
Racemization: The activation of the carboxylic acid group of the Fmoc-amino acid, a necessary step for amide bond formation, increases the acidity of the alpha-hydrogen. peptide.comacs.org This can lead to its abstraction and subsequent reprotonation, resulting in a mixture of L- and D-isomers. peptide.comacs.org The incorporation of a D-amino acid into a peptide intended to be composed solely of L-amino acids can drastically alter its three-dimensional structure, biological activity, and immunogenicity. While serine itself is not among the most prone amino acids to racemization (unlike histidine or cysteine), the risk is not negligible and must be controlled. peptide.comacs.orgchempep.com The use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can help to suppress racemization. peptide.comchempep.com
Other By-products:
Dipeptide Formation (Fmoc-Xaa-Xaa-OH): Over-activation during the introduction of the Fmoc group can lead to the formation of a dipeptide, which, if present, will be incorporated into the peptide chain. nih.gov
Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH: These impurities can arise from a Lossen-type rearrangement during the Fmoc protection step. nih.govresearchgate.net
The identification and quantification of these by-products are essential for ensuring the quality of the building block.
Analytical Methods for By-product Identification:
Chiral Chromatography: Chiral HPLC or GC is the definitive method for determining the enantiomeric purity of the amino acid derivative and quantifying the extent of racemization. nih.gov Capillary electrophoresis with a chiral selector can also be employed for this purpose. nih.gov
HPLC and HPLC-MS: High-resolution HPLC methods are developed to separate the desired product from potential by-products like dipeptides. nih.gov Coupling HPLC with mass spectrometry (MS) allows for the identification of these impurities based on their mass-to-charge ratio.
Table 3: Illustrative Specifications for Racemization and Other By-products
| Parameter | Specification Limit | Method | Rationale |
| Enantiomeric Purity (D-isomer) | ≤ 0.2% (≥99.8% L-isomer) | Chiral HPLC or Chiral GC | Ensures the correct stereochemistry of the final peptide, which is critical for its structure and function. sigmaaldrich.comnih.gov |
| Fmoc-Dipeptide Content | ≤ 0.1% | HPLC-MS | Prevents the incorporation of incorrect sequences. nih.gov |
| Other Amino Acid Related Impurities | Identified and Quantified | HPLC-MS | Ensures overall purity and a predictable impurity profile for the final peptide. sigmaaldrich.com |
Applications of Fmoc L Ser Beta D Gal Ac 4 Oh in Chemical Biology and Glycoscience
Integration into Solid-Phase Peptide Synthesis (SPPS) for Glycopeptide Construction
The primary application of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH is its use in solid-phase peptide synthesis (SPPS) to construct O-glycosylated peptides. The Fmoc-SPPS strategy is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of peptide chains on a solid support.
This compound is fully compatible with standard Fmoc-SPPS protocols. The Fmoc protecting group on the α-amine is stable to the acidic conditions often used for side-chain deprotection but is readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain. researchgate.netnih.gov The acetyl groups protecting the hydroxyls of the galactose moiety are stable to the conditions of both Fmoc deprotection and peptide coupling. rsc.org This orthogonality of protecting groups is crucial for the successful synthesis of glycopeptides, preventing unwanted side reactions and ensuring the integrity of the glycan structure throughout the synthesis. researchgate.netnih.gov The use of such pre-glycosylated amino acid building blocks is a convergent and highly efficient method for producing homogeneous glycopeptides, which would be challenging to obtain through the direct glycosylation of a pre-synthesized peptide. nih.govoup.com
The synthesis process involves the initial attachment of the first amino acid to a solid support resin. Subsequently, the Fmoc group is removed, and the next amino acid in the sequence, which can be a standard amino acid or a glycosylated one like this compound, is coupled to the free amine. This cycle is repeated until the desired glycopeptide sequence is assembled. Finally, the glycopeptide is cleaved from the resin, and the side-chain and glycan protecting groups are removed. The acetyl groups on the galactose can be removed by treatment with a mild base, such as hydrazine (B178648) or sodium methoxide, before the final cleavage and deprotection of the peptide from the resin.
The strategic incorporation of this compound allows for the precise synthesis of glycopeptides that mimic naturally occurring O-glycosylation patterns. O-linked glycosylation, the attachment of a sugar to the hydroxyl group of serine or threonine, is a widespread post-translational modification involved in numerous biological functions. rsc.orgmdpi.com By placing the Ser(β-D-Gal) residue at specific positions within a peptide sequence, researchers can create models to study the structure-function relationships of glycoproteins.
For instance, synthetic glycopeptides containing the T antigen (Galβ1-3GalNAcα1-Ser/Thr) or related structures can be assembled using building blocks derived from compounds like this compound. These synthetic mimics are instrumental in immunology, cancer research, and the study of host-pathogen interactions. The ability to control the exact site and structure of the glycan is a significant advantage of chemical synthesis over biological expression systems, which often produce heterogeneous mixtures of glycoforms.
Enzymatic and Biochemical Investigations Utilizing Glycopeptides
Glycopeptides synthesized using this compound are powerful probes for a variety of enzymatic and biochemical studies. These investigations aim to elucidate the profound impact of glycosylation on the physical and biological properties of peptides and proteins.
While direct conformational studies on peptides synthesized specifically with this compound are not extensively detailed in the provided search results, the general principles derived from studies with other O-glycans are applicable. By synthesizing glycopeptides with and without the Ser(β-D-Gal) modification, researchers can use techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy to systematically investigate how this specific glycosylation event alters peptide structure. nih.govnih.gov
Glycosylation is a well-known mechanism for protecting peptides and proteins from proteolytic degradation. The steric bulk of the glycan can mask cleavage sites for proteases, thereby increasing the in vivo half-life of therapeutic peptides and proteins. mdpi.comnih.gov Studies have demonstrated that O-glycosylation can significantly enhance stability against enzymes like neprilysin and dipeptidyl peptidase IV (DPP-IV). nih.gov
However, the effect of glycosylation on enzymatic degradation can be complex. In some cases, glycosylation with certain monosaccharides has been shown to promote the degradation of peptides by specific proteases like chymotrypsin, while inhibiting degradation by others. mdpi.comnih.gov The outcome depends on the specific glycan, its location, the peptide sequence, and the protease . For instance, a study on an intrinsically disordered protein linker showed that O-mannosylation provided a much higher degree of protection against thermolysin compared to O-galactosylation. rsc.org
The following table, derived from data on the proteolysis of a model intrinsically disordered protein, illustrates the differential protective effects of various O-glycans against thermolysin.
| Glycosylation | Relative Proteolysis Protection |
| O-mannosylation | ~100-fold improvement |
| O-galactosylation | ~10-fold improvement |
| Non-glycosylated | Baseline |
| Data derived from studies on a model intrinsically disordered protein and its protection against thermolysin. rsc.org |
Synthetic glycopeptides constructed with this compound can be used in protease susceptibility assays to quantify the stabilizing effect of the β-D-galactose moiety on specific peptide sequences.
Glycan-binding proteins (GBPs), also known as lectins, mediate a vast array of biological recognition events, from cell adhesion to immune responses. nih.govnih.gov Synthetic glycopeptides are invaluable tools for studying these interactions with high precision. By presenting a well-defined glycan on a peptide scaffold, researchers can investigate the binding affinity and specificity of GBPs. nih.gov
For example, glycopeptides displaying β-linked galactose residues can be used to probe the binding of galectins, a family of lectins that specifically recognize β-galactosides and are involved in processes like cell differentiation and immune modulation. oup.com The synthesis of glycopeptide microarrays allows for the high-throughput screening of GBP interactions, which can help in identifying new lectin ligands and understanding the multivalency effects in glycan-protein binding. nih.gov The use of building blocks like this compound is central to creating the diverse array of glycopeptides needed for such studies, ultimately contributing to the development of new diagnostic and therapeutic agents that target glycan-mediated pathways. nih.gov
Development of Glycoconjugate Libraries for Functional Glycomics
Functional glycomics aims to decipher the "glyco-code" by understanding how glycan structures mediate biological events, primarily through interactions with glycan-binding proteins (GBPs). researchgate.net A key strategy in this field is the creation of libraries of well-defined glycoconjugates to probe these interactions. nih.gov The use of synthetic building blocks like this compound is central to this approach, as it allows for the systematic assembly of glycopeptides with defined sequences and glycosylation sites. thieme-connect.denih.gov
The study of mucin O-glycans, which are densely clustered O-linked glycans on mucin proteins, has been challenging due to difficulties in obtaining pure, homogeneous samples from natural sources. nih.govbohrium.com Chemical and chemoenzymatic synthesis provide a powerful solution to this problem, enabling the production of defined O-glycan structures for high-throughput analysis on microarrays. nih.govnih.gov
This compound is an ideal starting component for the solid-phase synthesis of mucin-type glycopeptides that form the basis of these microarrays. researchgate.net The synthesis involves the stepwise coupling of Fmoc-protected amino acids, including the glycosylated serine building block, onto a solid support. rsc.org After assembly of the desired peptide backbone, the protecting groups are removed, and the synthetic glycopeptide is immobilized on a microarray surface. These arrays are then used to screen for interactions with antibodies, lectins, and other GBPs, providing insights into the binding specificities of these proteins. nih.govbohrium.com The development of such arrays is hampered by the underrepresentation of O-glycans compared to N-glycans in existing libraries. nih.gov
Table 1: Components of a Synthetic Mucin O-Glycan Microarray
| Component | Function | Key Characteristics |
|---|---|---|
| Solid Support | Provides the surface for immobilization. | Typically glass slides or other matrices with a functionalized surface for covalent attachment. |
| Linker | Connects the glycopeptide to the solid support. | Can vary in length and chemical nature to optimize presentation of the glycopeptide. |
| Peptide Backbone | Mimics the protein core of a mucin. | Sequence can be varied to study the influence of peptide context on glycan recognition. |
| Glycan Moiety | The specific carbohydrate epitope being studied. | Introduced using building blocks like this compound to ensure defined structure and linkage. |
While this compound introduces a relatively simple Gal-Ser epitope, it is a foundational element for exploring much greater glycan diversity. The versatility of SPPS allows for the incorporation of various glycosylated amino acid building blocks into a single peptide sequence, enabling the creation of complex glycopeptides with multiple and diverse glycan structures. thieme-connect.denih.gov This strategy is crucial for mapping the fine specificity of GBPs and understanding how the density and arrangement of glycans (the "cluster effect") influence binding affinity and selectivity.
Researchers can generate libraries of glycopeptides where:
The peptide sequence is varied.
The type of glycan is altered by using different glycosylated amino acid monomers.
The density and position of glycosylation are precisely controlled.
Furthermore, the initial synthetic glycopeptide can be subjected to enzymatic modification in a chemoenzymatic approach. nih.gov For instance, the galactose residue introduced by this compound (after deacetylation) can serve as a substrate for specific glycosyltransferases, which can extend the glycan chain to create more complex epitopes like the T-antigen (Galβ1-3GalNAc). nih.gov This combination of chemical synthesis and enzymatic modification provides access to a vast array of glycan structures for functional studies. nih.gov
Table 2: Examples of Glycan Epitope Diversification from a Core Structure
| Starting Building Block | Modification Strategy | Resulting Epitope | Biological Relevance |
|---|---|---|---|
| Fmoc-L-Ser(Gal(Ac)4)-OH | Peptide synthesis | Simple galactosylated serine | Core structure for further modification |
| Fmoc-L-Ser(Gal(Ac)4)-OH | Chemoenzymatic extension with a sialyltransferase | Sialylated galactose | Modulation of cell adhesion and recognition |
| Fmoc-Thr(Galβ1-3GalNAc)-OH | Use of a disaccharide building block | Core 1 or T-antigen | Important in immunology and cancer biology |
Broader Applications in Biologically Active Molecule Design
The synthetic methodologies developed for creating glycopeptides using building blocks like this compound are not limited to peptides. These strategies can be adapted to introduce carbohydrate moieties into other classes of molecules, opening up new avenues for drug discovery and the development of novel biological probes. nih.gov
Glycosylation can significantly alter the properties of small molecules, affecting their solubility, stability, and biological activity. The chemical principles used to synthesize this compound, typically involving the reaction of an activated sugar donor with an Fmoc-protected amino acid under the influence of a Lewis acid, can be applied to other small molecule scaffolds that possess a suitable hydroxyl or other nucleophilic group. nih.gov This allows for the creation of novel glycoconjugates where the glycan may serve to target the molecule to specific lectins or transporters, or to improve its pharmacokinetic profile.
The conjugation of biomolecules to oligonucleotides and lipids is a rapidly advancing field aimed at improving their therapeutic potential. nih.gov Glycan-based modifications represent a promising, yet less explored, area of this research.
Oligonucleotides: Therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and siRNAs, often require modifications to improve stability and cellular uptake. nih.gov A potential strategy for glycan conjugation involves using Fmoc-protected amino linkers during solid-phase oligonucleotide synthesis. nih.gov After the oligonucleotide chain is assembled, the Fmoc group on the terminal linker can be removed to expose a free amine. This amine could then be coupled to the carboxylic acid of a glycosylated amino acid like a derivative of this compound, creating a glycan-oligonucleotide conjugate. Such a modification could potentially target the oligonucleotide to specific tissues or cell types via lectin-mediated endocytosis.
Lipids: Glycolipids are essential components of cell membranes and are involved in cell-cell recognition and signaling. Synthetic glycolipids can be created by conjugating carbohydrate headgroups to lipid tails. The carboxylic acid of this compound could be coupled to an amino-functionalized lipid to form a novel glycolipid. Alternatively, the glycosylation chemistry itself could be used to attach the per-acetylated galactose directly to a lipid containing a hydroxyl group. These synthetic glycolipids could be incorporated into liposomes or lipid nanoparticles to create targeted drug delivery systems that recognize specific cell-surface lectins.
Table 3: Potential Conjugation Strategies
| Target Molecule | Conjugation Chemistry | Potential Application |
|---|---|---|
| Oligonucleotide | Amide bond formation between a linker-modified oligonucleotide and the carboxyl group of the glycoamino acid. | Targeted delivery of therapeutic nucleic acids. |
| Lipid | Amide bond formation between an amino-lipid and the carboxyl group of the glycoamino acid. | Creation of targeted liposomes for drug delivery. |
| Small Molecule Drug | Glycosylation of a hydroxyl group on the drug molecule using an activated sugar donor. | Improved pharmacokinetics and targeted delivery. |
Advanced Research Directions and Future Prospects for Fmoc L Ser Beta D Gal Ac 4 Oh
Innovation in Protecting Group Strategies for Complex Glycoamino Acids
The synthesis of glycopeptides is complicated by the dense functionalization of carbohydrate molecules, which bear multiple hydroxyl groups of similar reactivity. wiley-vch.de Effective protecting group strategies are therefore essential to mask reactive sites and allow for selective chemical transformations. wiley-vch.dejocpr.com The compound Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH exemplifies a standard strategy: the base-labile Fmoc group protects the α-amino group of serine, while acetyl (Ac) groups protect the hydroxyls of the galactose sugar. creative-peptides.com
Future research is focused on moving beyond these standard protections to more advanced, orthogonal systems. numberanalytics.com An orthogonal strategy employs multiple protecting groups within the same molecule that can be removed independently under specific, non-interfering conditions. jocpr.comnumberanalytics.com This allows for the precise, sequential modification of a complex glycopeptide. Innovations include the development of novel protecting groups that offer greater selectivity and can be removed under exceptionally mild conditions. numberanalytics.com
Key areas of innovation include:
Photocleavable Protecting Groups : Groups such as the o-nitrobenzyl group can be removed with light, offering high selectivity without chemical reagents. numberanalytics.com
Electrochemically Removable Groups : These provide another layer of orthogonality, removed by applying an electric potential. numberanalytics.com
Enzyme-Labile Groups : Specific enzymes can be used for deprotection, providing high selectivity under biological conditions.
Fine-Tuning Reactivity : Protecting groups have a significant impact on the reactivity of a carbohydrate building block. wiley-vch.de Electron-withdrawing groups like acyl esters (e.g., the acetyl groups in this compound) decrease the reactivity of a glycosyl donor, while electron-donating groups like benzyl (B1604629) ethers increase it. wiley-vch.de Future strategies will involve a more nuanced selection of protecting groups to precisely control reaction outcomes.
Table 1: Comparison of Protecting Group Strategies
| Strategy | Key Feature | Examples | Removal Conditions | Advantage |
|---|---|---|---|---|
| Standard Chemical | Widely used and well-understood. | Fmoc, Boc, Acetyl (Ac), Benzyl (Bzl) | Base (Fmoc), Acid (Boc), Mild Base (Ac), Hydrogenolysis (Bzl) wiley-vch.decreative-peptides.com | Robust and predictable for many syntheses. |
| Orthogonal | Independent removal of multiple groups. numberanalytics.com | Acid-labile (e.g., Boc) + Base-labile (e.g., Fmoc) + Fluoride-labile (e.g., Silyl ethers) | Different reagents (Acid, Base, Fluoride source) for each group. numberanalytics.com | Allows for sequential and site-specific modifications. |
| Advanced/Novel | Removal under highly specific, mild conditions. | Photocleavable groups (o-nitrobenzyl), Electrochemically removable groups | Light, Electricity. numberanalytics.com | Minimizes side reactions and damage to sensitive molecules. |
Development of Chemoenzymatic Strategies for Glycopeptide Assembly
The synthesis of glycopeptides traditionally relies on purely chemical methods, which can be lengthy and complex. A powerful emerging alternative is the chemoenzymatic approach, which combines the efficiency of chemical peptide synthesis with the high selectivity of enzymatic glycosylation. nih.govacs.org In this strategy, a peptide backbone is first synthesized chemically, often incorporating a glycoamino acid building block like this compound. nih.gov Following deprotection of the sugar moiety (i.e., removal of the acetyl groups), glycosyltransferase enzymes are used to extend the glycan chain with precise control over the linkage and stereochemistry. nih.govacs.org
Recent advancements have focused on streamlining and automating this process. One notable development is a machine-driven platform that performs both the chemical peptide synthesis in an organic solvent and the enzymatic glycosylation in an aqueous solution within a single reaction vessel. nih.gov Another innovative approach involves a liquid-phase synthesis supported by a hydrophobic tag, which facilitates the purification of the growing peptide chain after each step and is followed by enzymatic glycan installation. acs.org This method has been successfully used to prepare complex and biologically important glycopeptides, such as those from the MUC1 protein and the SARS-CoV-2 spike protein. acs.org
The Fmoc group present in the parent compound is particularly advantageous in these chemoenzymatic strategies. nih.gov Its bulky, hydrophobic nature and strong UV absorbance facilitate real-time reaction monitoring and simplify the purification of intermediates by techniques like reverse-phase HPLC. nih.gov
Table 2: Comparison of Glycopeptide Synthesis Methods
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Purely Chemical | Stepwise chemical coupling of protected amino acid and glycoamino acid building blocks. | Access to non-natural structures; scalable. | Complex protecting group strategies required; potential for side reactions and low yields. |
| Purely Enzymatic | Use of enzymes (e.g., ligases, glycosyltransferases) for all steps. | High regio- and stereoselectivity; reactions in aqueous media. | Limited substrate scope; enzymes can be expensive and difficult to produce. |
| Chemoenzymatic | Chemical synthesis of peptide backbone followed by enzymatic extension of glycans. nih.govacs.org | Combines flexibility of chemical synthesis with the precision of enzymes; can reduce the number of synthetic steps. nih.gov | Requires compatibility between chemical and enzymatic steps; optimization of reaction conditions for both phases. nih.gov |
Exploration of this compound in Glycoengineering Applications
Glycoengineering involves the modification of glycan structures on proteins, cells, or in synthetic constructs to study or manipulate their biological function. This compound is a key enabler of such applications, as it allows for the precise, site-specific incorporation of a galactose-terminated glycan into a peptide sequence. The resulting synthetic glycopeptides are invaluable tools for a range of glycoengineering pursuits.
One major application is in the construction of glycan microarrays. An efficient chemoenzymatic modular assembly (CEMA) strategy has been reported to create a diverse library of O-glycans, which can then be used to generate microarrays for high-throughput analysis of glycan-binding proteins. nih.gov Synthetic glycopeptides derived from building blocks like this compound are essential for creating these tools to probe biological recognition events. nih.gov
Furthermore, the synthesis of homogeneous glycopeptides from medically relevant glycoproteins is critical for understanding their function and for developing diagnostics and therapeutics. acs.org For example, streamlined chemoenzymatic methods have been used to produce well-defined glycopeptides from the MUC1 protein, an important target in cancer immunotherapy, and from the SARS-CoV-2 spike protein, which is crucial for viral entry into host cells. acs.org
Another area of exploration is the development of chemical tools to label and identify glycoproteins from living cells. oup.com One such method, termed GAL (galactose oxidase and aniline-catalyzed oxime ligation), selectively introduces a chemical tag onto terminal galactose and N-acetylgalactosamine residues on cell surface glycans. oup.com The ability to synthesize peptides containing a terminal galactose using this compound provides model compounds to validate and refine these glycoengineering and glycoproteomic techniques.
Table 3: Potential Glycoengineering Applications
| Application Area | Description | Relevance of this compound |
|---|---|---|
| Immunology/Vaccine Development | Synthesis of specific glycopeptide antigens (e.g., from MUC1) to elicit a targeted immune response. acs.org | Provides the core structure to build tumor-associated carbohydrate antigens (TACAs). |
| Glycoproteomics | Creation of synthetic glycopeptide standards for mass spectrometry to identify and quantify glycoproteins in complex biological samples. oup.com | Enables synthesis of well-defined standards with a specific glycan attached. |
| Diagnostics | Development of glycan microarrays to detect antibodies or glycan-binding proteins associated with disease states. nih.gov | Used to synthesize the specific glycopeptide probes immobilized on the array surface. |
| Cell Biology | Synthesis of labeled glycopeptides to trace their uptake, trafficking, and interaction with cellular machinery. | Allows for the incorporation of a specific glycan that can be tracked. |
Computational and Structural Biology Insights into Glycopeptide Dynamics
Understanding the three-dimensional structure of glycopeptides and how the glycan portion influences the peptide backbone is crucial for explaining their biological activity. Computational chemistry and structural biology methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are providing unprecedented insights into the dynamics of these molecules. researchgate.netresearchgate.net
NMR studies on glycopeptides in solution have shown that glycosylation can introduce conformational constraints, leading to transient populations of folded structures that are not present in the non-glycosylated peptide. researchgate.net These subtle structural changes can have significant impacts on biological activity. researchgate.net
Tandem mass spectrometry, coupled with computational modeling, has revealed surprising complexities in glycopeptide behavior during analysis. nih.gov Studies on protonated N-acetyl galactose-containing glycopeptides have shown that the glycan can undergo significant structural rearrangements upon collisional activation. researchgate.netnih.gov Specifically, computational evidence predicts that the original six-membered pyranose ring of the galactose can isomerize to a five-membered furanose ring structure before the glycosidic bond breaks. researchgate.netnih.gov This facile isomerization fundamentally alters the structure of the fragment ions observed in the mass spectrometer, which has critical implications for how glycopeptide sequencing data is interpreted. nih.gov These findings underscore the importance of integrating computational and experimental approaches to accurately characterize glycopeptide structure and behavior.
Table 4: Techniques for Structural Analysis of Glycopeptides
| Technique | Focus | Key Findings |
|---|---|---|
| NMR Spectroscopy | Solution-phase 3D structure and conformation. researchgate.net | Glycosylation influences peptide backbone conformation, inducing transient folded structures. researchgate.net |
| Tandem Mass Spectrometry | Gas-phase structure, fragmentation pathways, and sequencing. | Reveals dissociation chemistry and fragmentation patterns for sequence analysis. nih.gov |
| Computational Chemistry | Energy landscapes, reaction pathways, and theoretical structures. researchgate.net | Predicts facile isomerization of pyranose to furanose rings during mass spectrometry analysis, impacting fragment interpretation. researchgate.netnih.gov |
| X-ray Crystallography | Solid-state 3D structure at atomic resolution. | Provides a static, high-resolution snapshot of the glycopeptide structure. |
Q & A
Q. (Advanced)
What deprotection strategies are recommended for acetyl groups on the galactose moiety?
(Basic)
Deprotect acetyl groups using 60% hydrazine hydrate in methanol (v/v) for 15 minutes on-resin. Post-cleavage, purify via RP-HPLC to isolate the deprotected glycopeptide. Confirm completeness via loss of acetyl proton signals in 1H-NMR (δ 1.8–2.1 ppm) .
How to troubleshoot low coupling efficiency in SPPS with this compound?
(Advanced)
Root Causes & Solutions :
- Steric Hindrance : Pre-activate the amino acid with HATU/HOAT for 5–10 minutes before resin addition.
- Resin Swelling : Ensure DMF or NMP fully swells the resin (30–60 min) before coupling.
- Incomplete Deprotection : Verify Fmoc removal with UV monitoring (λ = 301 nm) or Kaiser test.
Optimization : Use a 3–5-fold molar excess of the amino acid relative to resin loading. Monitor by LC-MS after each cycle .
How to analyze and resolve diastereomer formation in glycopeptide synthesis?
(Advanced)
Methodology :
RP-HPLC Analysis : Use a C18 column with a 0.1% TFA/CH3CN gradient (5–95% over 30 min) to resolve diastereomers (e.g., L/D-Ser(Ac3GalNAcα) derivatives) .
Chiral Stationary Phases : Employ columns like CHIRALPAK IG-3 for enantiomeric resolution.
Kinetic Monitoring : Track epimerization rates via time-dependent HPLC sampling under varying pH/temperature conditions.
Preventive Measures : Use low-basicity coupling agents (e.g., Oxyma Pure) and minimize reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
